molecular formula C11H9NOS B1601943 2-P-Tolyl-thiazole-4-carbaldehyde CAS No. 55327-29-2

2-P-Tolyl-thiazole-4-carbaldehyde

Cat. No. B1601943
CAS RN: 55327-29-2
M. Wt: 203.26 g/mol
InChI Key: HQQLUNVPMPSCIT-UHFFFAOYSA-N
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Description

2-(p-Tolyl)thiazole-4-carbaldehyde is a chemical compound with potential applications in various fields .

Scientific Research Applications

Pharmaceutical Research

2-P-Tolyl-thiazole-4-carbaldehyde, due to its thiazole core, is a valuable scaffold in medicinal chemistry. Thiazoles are known for their diverse biological activities, including antimicrobial , antifungal , antiviral , and antitumor properties . This compound can be utilized in the synthesis of new drugs that target these areas, potentially leading to treatments with fewer side effects.

Neuroscience Research

Given that thiazole derivatives are found in Vitamin B1 (thiamine), which is crucial for nervous system function, 2-P-Tolyl-thiazole-4-carbaldehyde may be used in neuroscience research to study neurotransmitter synthesis and metabolic pathways related to energy release from carbohydrates .

properties

IUPAC Name

2-(4-methylphenyl)-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS/c1-8-2-4-9(5-3-8)11-12-10(6-13)7-14-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQLUNVPMPSCIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80554455
Record name 2-(4-Methylphenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-P-Tolyl-thiazole-4-carbaldehyde

CAS RN

55327-29-2
Record name 2-(4-Methylphenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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